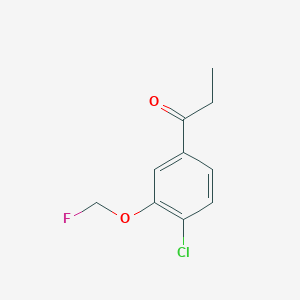
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one is an organobromine compound with the molecular formula C9H8Br2OS and a molecular weight of 324.03 g/mol . This compound is characterized by the presence of bromine and sulfur atoms, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of 1-(2-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group (C=O) can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce disulfides or sulfonic acids.
- Reduction reactions result in alcohols or other reduced forms.
Applications De Recherche Scientifique
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one involves its interaction with biological molecules through its reactive bromine and mercapto groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-2-propanol: An organobromine compound with similar reactivity but different functional groups.
2-Bromo-1-phenylpropan-1-one: Shares the bromine and carbonyl functionalities but lacks the mercapto group.
1-Bromo-1-(2-mercaptophenyl)propan-2-one: Similar structure but with only one bromine atom.
Uniqueness: 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and mercapto groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Propriétés
Formule moléculaire |
C9H8Br2OS |
|---|---|
Poids moléculaire |
324.03 g/mol |
Nom IUPAC |
1-bromo-1-(2-bromo-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Br2OS/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-4,9,13H,1H3 |
Clé InChI |
VXXWCMUWRMCFDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)S)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


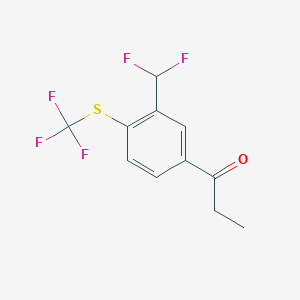

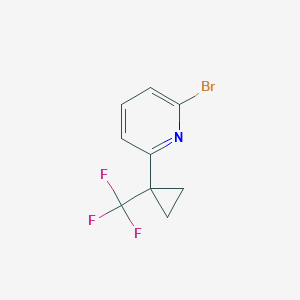
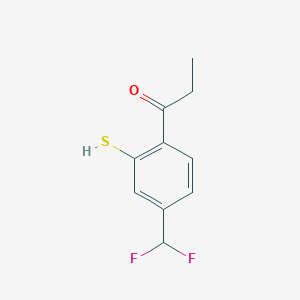
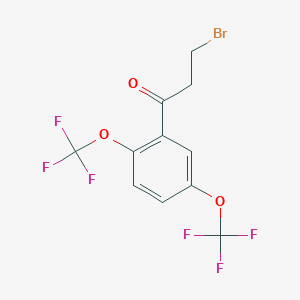
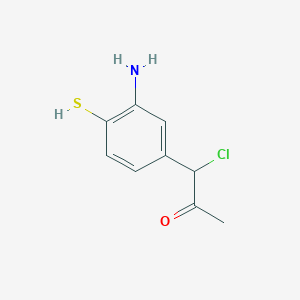

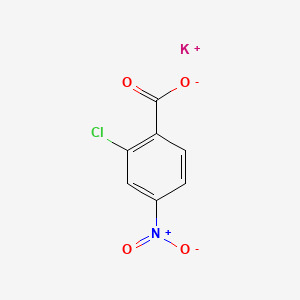

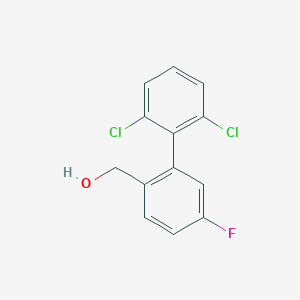
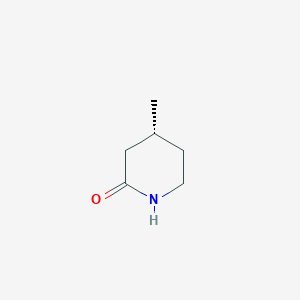
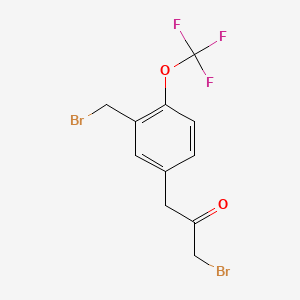
![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
